![molecular formula C19H23NO2 B100867 2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]- CAS No. 18118-29-1](/img/structure/B100867.png)
2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]- is a chemical compound that belongs to the quinolinone family. This compound is known for its potential to exhibit various biological activities, making it a subject of interest for scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones : The synthesis of various quinolinone derivatives has been explored, utilizing reactions like the condensation of diethyl malonate with anilines. These synthetic pathways are crucial for developing novel compounds with potential applications in various fields (Sekar & Prasad, 1999).
Development of Antioxidants for Lubricating Grease : Quinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating greases. The efficiency of these compounds as antioxidants was assessed using standard methods, highlighting their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).
Reactions of Heterocyclic Quinone Methides : Studies on the reactions of specific quinolinone derivatives have led to the formation of various cycloaddition products, showcasing the reactivity and versatility of these compounds in chemical synthesis (Chauncey & Grundon, 1990).
Biological Evaluation and Pharmacological Studies
Evaluation of Anti-Breast Cancer Drugs : Hybrid 2-quinolinone derivatives have been synthesized and evaluated for their cytotoxicity against the MCF-7 cell line, demonstrating potential in the development of anti-breast cancer drugs (Bakare, 2022).
Discovery of Potent NR2B-Selective NMDA Antagonist : The identification of a specific 2(1H)-quinolinone derivative as a potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonist shows the potential of these compounds in the treatment of pain (Kawai et al., 2007).
Material Science and Engineering Applications
- Analysis of Quinolinone Structures for Various Applications : The study of quinolinones, with adaptations in their molecular structures using different ligands, has implications for applications in pharmacy, medicine, physics, and engineering (Michelini et al., 2019).
Propriétés
Numéro CAS |
18118-29-1 |
|---|---|
Nom du produit |
2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]- |
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21) |
Clé InChI |
YADLZLRNLRNTCM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
SMILES canonique |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




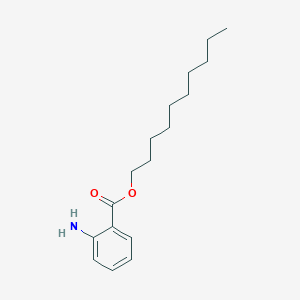

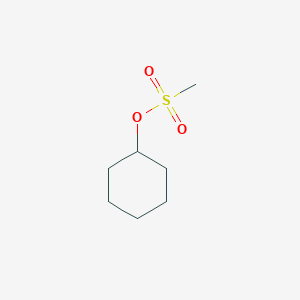
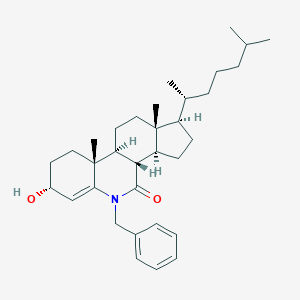
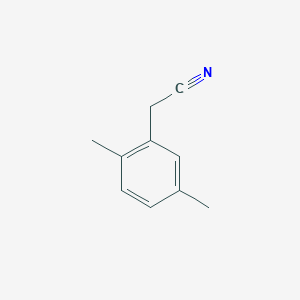
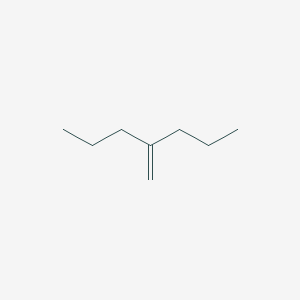
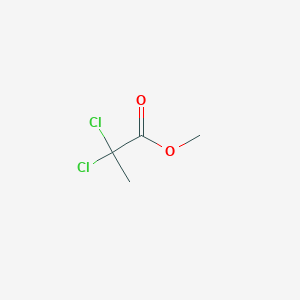
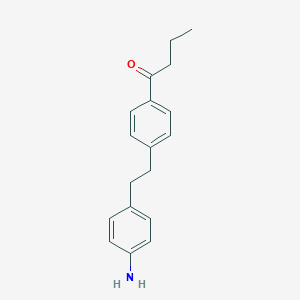
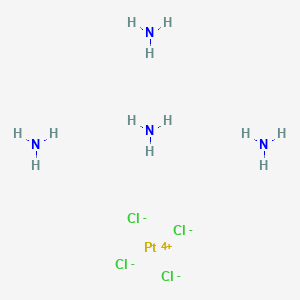
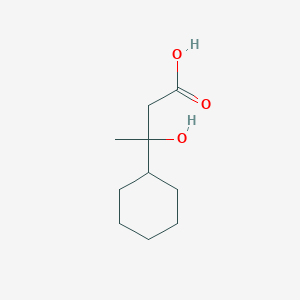
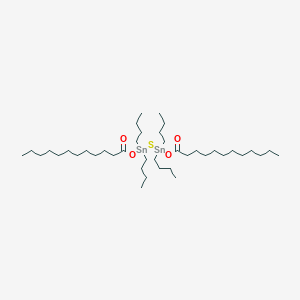
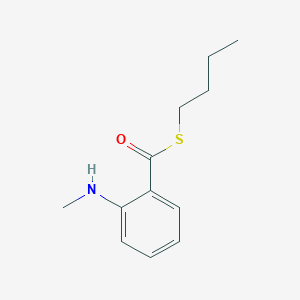
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)